N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide
Description
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring, an aminomethyl group, and a hydroxyphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(6-1-7-13)9-15-12(17)8-10-2-4-11(16)5-3-10/h2-5,16H,1,6-9,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQEBIBVAAXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 1-aminocyclobutane with 4-hydroxyphenylacetic acid under specific conditions. The process may include steps such as:
Formation of the intermediate: The initial step involves the reaction of 1-aminocyclobutane with a suitable protecting group to form a stable intermediate.
Coupling reaction: The intermediate is then coupled with 4-hydroxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) can be used for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenylacetone.
Reduction: Formation of N-[(1-aminocyclobutyl)methyl]-2-(4-aminophenyl)acetamide.
Substitution: Formation of halogenated derivatives like 4-chlorophenylacetamide.
Scientific Research Applications
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclobutyl)methyl]-2,4-dibromobenzamide
- N-[(1-aminocyclobutyl)methyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl ring provides rigidity, while the hydroxyphenylacetamide moiety offers potential for various chemical modifications and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
